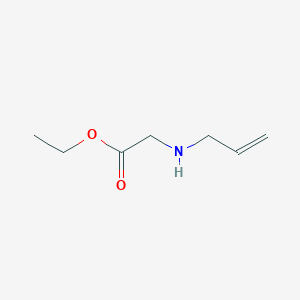![molecular formula C7H4BrNOS B1337943 6-bromobenzo[d]oxazole-2(3H)-thione CAS No. 24316-84-5](/img/structure/B1337943.png)
6-bromobenzo[d]oxazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromobenzo[d]oxazole-2(3H)-thione is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 6-bromobenzo[d]oxazole-2(3H)-thione, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 6-bromobenzo[d]thiazol-2-amine, involves non-covalent interactions with carboxylic acid derivatives to form multicomponent organic acid–base adducts. These adducts are characterized by techniques such as X-ray diffraction, IR, melting point, and elemental analysis . Another related compound, 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, was synthesized and evaluated for anticonvulsant effects, indicating the potential for bioactive derivatives of benzo[d]oxazoles .
Molecular Structure Analysis
The molecular structure of related compounds, such as 10-bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one, has been determined using X-ray crystallography. This compound forms monoclinic crystals and exhibits a trans configuration between the methyl and phenyl ring substituents with respect to the plane of the oxazole ring .
Chemical Reactions Analysis
The reactivity of related oxazole compounds can be inferred from studies such as the synthesis of 4-bromomethyl-2-chlorooxazole, which is used as a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. This compound undergoes selective palladium-catalyzed cross-coupling reactions, demonstrating the potential for functionalization at specific positions on the oxazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding 6-bromobenzo[d]oxazole-2(3H)-thione. For instance, the melting points and elemental compositions of the acid–base adducts of 6-bromobenzo[d]thiazol-2-amine with various carboxylic acids were determined, which can help predict the stability and reactivity of similar compounds . Additionally, the antibacterial activity of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives suggests that brominated benzoxazole derivatives may also exhibit biological activity .
Applications De Recherche Scientifique
Thermophysical Properties
Studies on the thermophysical properties of thio and dithiocarbamates, including compounds similar to 6-bromobenzo[d]oxazole-2(3H)-thione, highlight their behavior under varying temperatures. These studies reveal temperatures, enthalpies, and entropies of fusion, providing critical insights into the material's stability and reactivity under different thermal conditions, which is essential for applications in material science and engineering (Temprado et al., 2008).
Novel Sulfur-to-Nitrogen Migration
Research on the migration of ethenylmethyl moieties from sulfur to nitrogen in a benz[d]oxazole system via internal radical capture presents an innovative pathway. This migration, which occurs without rearrangement, opens new avenues for synthesizing benz[d]oxazole derivatives with potential applications in medicinal chemistry and drug design (Ray, Ghosh, & Ganguly, 2006).
Synthesis and Characterization
The synthesis and characterization of complex molecules containing 6-bromobenzo[d]oxazole-2(3H)-thione moieties are crucial for the development of new pharmacophores. These studies often involve detailed spectroscopic analysis, providing a foundation for further pharmaceutical and biological research (Rizzo et al., 2000).
Antimicrobial and Antioxidant Activities
Research on compounds containing 6-bromobenzo[d]oxazole-2(3H)-thione has revealed significant antimicrobial and antioxidant activities. Such studies are vital for discovering new therapeutic agents, particularly those that can target resistant microbial strains or oxidative stress-related diseases (Ustabaş et al., 2020).
Anticonvulsant Agents
The exploration of 6-bromobenzo[d]oxazole-2(3H)-thione derivatives as potential anticonvulsant agents demonstrates the compound's relevance in neuroscience. Identifying compounds with significant activity against seizures without neurotoxicity or hepatotoxicity is crucial for developing safer and more effective treatments for epilepsy (Ugale et al., 2012).
Fluorescent Sensing
The synthesis of “turn-on” fluorescent sensors based on 6-bromobenzo[d]oxazole-2(3H)-thione derivatives for detecting toxic metal ions illustrates the application of these compounds in environmental monitoring and biological research. Such sensors offer high selectivity and sensitivity, crucial for tracking metal ion concentrations in various settings (Rasheed et al., 2019).
Safety and Hazards
Orientations Futures
The future directions for “6-bromobenzo[d]oxazole-2(3H)-thione” and other oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . There is also interest in developing new synthetic strategies for these compounds .
Propriétés
IUPAC Name |
6-bromo-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVJXYIGFOTPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505906 |
Source


|
| Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromobenzo[d]oxazole-2(3H)-thione | |
CAS RN |
24316-84-5 |
Source


|
| Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














